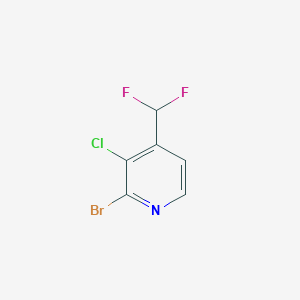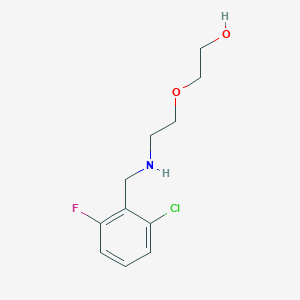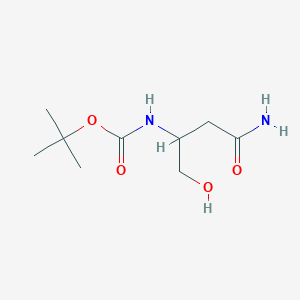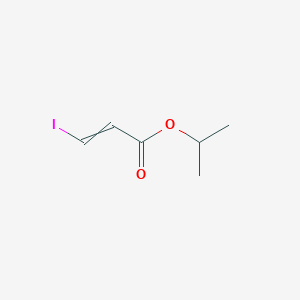![molecular formula C25H30ClN5O2S B12497848 N-{1-[5-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-2-methylbenzamide](/img/structure/B12497848.png)
N-{1-[5-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{1-[5-({2-[(3-クロロ-2-メチルフェニル)アミノ]-2-オキソエチル}スルファニル)-4-エチル-4H-1,2,4-トリアゾール-3-イル]-2-メチルプロピル}-2-メチルベンゾアミドは、化学、生物学、医学、工業など様々な分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、トリアゾール環、スルファニル基、ベンゾアミド部分を組み込んだ独自の構造が特徴です。
準備方法
合成ルートと反応条件
N-{1-[5-({2-[(3-クロロ-2-メチルフェニル)アミノ]-2-オキソエチル}スルファニル)-4-エチル-4H-1,2,4-トリアゾール-3-イル]-2-メチルプロピル}-2-メチルベンゾアミドの合成は、一般的に複数のステップを伴います。一般的なアプローチの1つは、トリアゾール環の調製から始まり、続いてスルファニル基とベンゾアミド部分の導入を行います。反応条件は、高収率と純度を確保するために、特定の触媒や溶媒の使用を必要とすることがよくあります。
工業生産方法
工業的な環境では、この化合物の生産は、効率を最大化しコストを最小限に抑えるために、最適化された条件での大規模な反応を伴う可能性があります。連続フロー反応器と自動化システムの使用は、一貫した品質と高スループットの達成に役立ちます。
化学反応の分析
反応の種類
N-{1-[5-({2-[(3-クロロ-2-メチルフェニル)アミノ]-2-オキソエチル}スルファニル)-4-エチル-4H-1,2,4-トリアゾール-3-イル]-2-メチルプロピル}-2-メチルベンゾアミドは、次のような様々な種類の化学反応を受ける可能性があります。
酸化: スルファニル基は酸化されてスルホキシドまたはスルホンを形成することができます。
還元: ニトロ基はアミンに還元することができます。
置換: 塩素原子は他の官能基で置換することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のための求核剤などがあります。反応条件は、一般的に選択性と収率を確保するために、制御された温度とpHレベルを伴います。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、スルファニル基の酸化はスルホキシドまたはスルホンを生じさせる可能性があり、塩素原子の置換は様々な官能基を導入する可能性があります。
科学研究の応用
N-{1-[5-({2-[(3-クロロ-2-メチルフェニル)アミノ]-2-オキソエチル}スルファニル)-4-エチル-4H-1,2,4-トリアゾール-3-イル]-2-メチルプロピル}-2-メチルベンゾアミドには、いくつかの科学研究の応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素機能を研究するための生化学プローブとしての可能性について調査されています。
医学: 抗炎症作用や抗がん作用などの潜在的な治療効果について調査されています。
工業: 特定の特性を持つ新素材の開発に使用されます。
科学的研究の応用
N-{1-[5-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-2-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
作用機序
N-{1-[5-({2-[(3-クロロ-2-メチルフェニル)アミノ]-2-オキソエチル}スルファニル)-4-エチル-4H-1,2,4-トリアゾール-3-イル]-2-メチルプロピル}-2-メチルベンゾアミドの作用機序は、特定の分子標的や経路との相互作用を伴います。たとえば、特定の酵素の活性部位に結合して活性を阻害する可能性があります。関与する正確な経路は、特定のアプリケーションとターゲットによって異なります。
類似化合物の比較
類似化合物
- N-{1-[5-({2-[(3-クロロ-2-メチルフェニル)アミノ]-2-オキソエチル}スルファニル)-4-エチル-4H-1,2,4-トリアゾール-3-イル]-2-メチルプロピル}-2-メチルベンゾアミド
- N-{1-[5-({2-[(3-クロロ-2-メチルフェニル)アミノ]-2-オキソエチル}スルファニル)-4-エチル-4H-1,2,4-トリアゾール-3-イル]-2-メチルプロピル}-2-メチルベンゾアミド
独自性
N-{1-[5-({2-[(3-クロロ-2-メチルフェニル)アミノ]-2-オキソエチル}スルファニル)-4-エチル-4H-1,2,4-トリアゾール-3-イル]-2-メチルプロピル}-2-メチルベンゾアミドの独自性は、異なる化学的および生物学的特性を付与する官能基と構造的特徴の特定の組み合わせにあります。これは、様々な研究および産業用途にとって貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- **N-{1-[5-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-2-methylbenzamide
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C25H30ClN5O2S |
|---|---|
分子量 |
500.1 g/mol |
IUPAC名 |
N-[1-[5-[2-(3-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]-2-methylpropyl]-2-methylbenzamide |
InChI |
InChI=1S/C25H30ClN5O2S/c1-6-31-23(22(15(2)3)28-24(33)18-11-8-7-10-16(18)4)29-30-25(31)34-14-21(32)27-20-13-9-12-19(26)17(20)5/h7-13,15,22H,6,14H2,1-5H3,(H,27,32)(H,28,33) |
InChIキー |
USRVTYLWGJXLGF-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C(=CC=C2)Cl)C)C(C(C)C)NC(=O)C3=CC=CC=C3C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2,4,6-Trichlorophenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B12497770.png)

![3-{2-[(5-{1-[(4-Chlorophenyl)formamido]-3-methylbutyl}-4-methyl-1,2,4-triazol-3-YL)sulfanyl]acetamido}benzoic acid](/img/structure/B12497782.png)
![3-(3,4-dimethoxyphenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12497788.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12497791.png)


![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12497805.png)

![5-({4-[(4-Chlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12497821.png)
![2-{[2-(Benzyloxy)-5-chlorobenzyl]amino}ethanol](/img/structure/B12497834.png)

![Ethyl 4-(4-ethylpiperazin-1-yl)-3-[(phenylacetyl)amino]benzoate](/img/structure/B12497852.png)
![4-hydroxy-2-(piperidin-1-yl)-5-(pyridin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12497854.png)
